molecular formula C9H17N3O B13947563 2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one

2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one

Cat. No.: B13947563
M. Wt: 183.25 g/mol
InChI Key: DKLDYLNFVRHPRH-UHFFFAOYSA-N
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Description

2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is characterized by a spirocyclic framework, which is known to impart distinct biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one typically involves the formation of the spirocyclic core followed by the introduction of the amino and propanone groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. This is followed by functional group transformations to introduce the amino and propanone functionalities.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction is employed to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research has shown its potential as a therapeutic agent, particularly in pain management and neuroprotection.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one involves its interaction with specific molecular targets, such as receptors and enzymes. For instance, it has been identified as a potent sigma-1 receptor antagonist, which enhances the analgesic effect of morphine and prevents morphine tolerance . This interaction modulates the signaling pathways involved in pain perception and tolerance.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one is unique due to its specific spirocyclic structure, which imparts distinct biological activities. Its ability to act as a sigma-1 receptor antagonist sets it apart from other similar compounds, making it a promising candidate for therapeutic applications.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

2-amino-1-(1,7-diazaspiro[3.4]octan-7-yl)propan-1-one

InChI

InChI=1S/C9H17N3O/c1-7(10)8(13)12-5-3-9(6-12)2-4-11-9/h7,11H,2-6,10H2,1H3

InChI Key

DKLDYLNFVRHPRH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC2(C1)CCN2)N

Origin of Product

United States

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